molecular formula C21H26O5 B12380848 Prednisone-d4 (Major)

Prednisone-d4 (Major)

Cat. No.: B12380848
M. Wt: 362.5 g/mol
InChI Key: XOFYZVNMUHMLCC-WAQVALAFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of prednisone-d4 involves the incorporation of deuterium atoms into the prednisone molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The process typically involves the following steps:

Industrial Production Methods: Industrial production of prednisone-d4 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Prednisone-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Prednisone-d4 is used as a tracer in pharmacokinetic studies to understand the metabolism and distribution of corticosteroids in the body. Its deuterium labeling allows for precise tracking using mass spectrometry .

Biology: In biological research, prednisone-d4 helps in studying the effects of corticosteroids on cellular processes and gene expression. It is also used in studies involving the hypothalamic-pituitary-adrenal axis .

Medicine: Prednisone-d4 is used in clinical research to investigate the pharmacodynamics and pharmacokinetics of corticosteroids in various diseases, including autoimmune disorders and inflammatory conditions .

Industry: In the pharmaceutical industry, prednisone-d4 is used in the development and testing of new corticosteroid formulations. It helps in understanding the stability and efficacy of these formulations .

Mechanism of Action

Prednisone-d4, like its non-deuterated counterpart, is a prodrug that is converted to prednisolone-d4 in the liver. Prednisolone-d4 exerts its effects by binding to glucocorticoid receptors, leading to the suppression of inflammatory and immune responses. The binding of prednisolone-d4 to these receptors inhibits the transcription of pro-inflammatory genes and promotes the expression of anti-inflammatory proteins .

Comparison with Similar Compounds

Uniqueness: Prednisone-d4’s deuterium labeling makes it unique among corticosteroids, as it allows for detailed pharmacokinetic and metabolic studies without altering the compound’s pharmacological effects. This property is particularly valuable in research settings where precise tracking of the compound is required .

Properties

Molecular Formula

C21H26O5

Molecular Weight

362.5 g/mol

IUPAC Name

(8S,9S,10R,13S,14S,17R)-12,12-dideuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-17-hydroxy-10,13-dimethyl-7,8,9,14,15,16-hexahydro-6H-cyclopenta[a]phenanthrene-3,11-dione

InChI

InChI=1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-15,18,22,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,18+,19-,20-,21-/m0/s1/i10D2,11D2

InChI Key

XOFYZVNMUHMLCC-WAQVALAFSA-N

Isomeric SMILES

[2H]C1(C(=O)[C@H]2[C@@H](CCC3=CC(=O)C=C[C@]23C)[C@H]4[C@]1([C@](CC4)(C(=O)C([2H])([2H])O)O)C)[2H]

Canonical SMILES

CC12CC(=O)C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C

Origin of Product

United States

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